The compound is classified under organic compounds, specifically as an amine due to the presence of the amine functional group (-NH). It is also categorized as an aromatic compound due to its phenyl and pyridine moieties. The compound can be sourced from various chemical suppliers and is listed under the CAS number 294647-97-5 .
The synthesis of (4-(Pyridin-2-yloxy)phenyl)methanamine can be achieved through several methods, often involving the reaction of phenolic compounds with pyridine derivatives. One common approach involves:
This multi-step synthesis allows for the incorporation of various substituents on the pyridine and phenyl rings, enabling fine-tuning of the compound's properties.
The molecular structure of (4-(Pyridin-2-yloxy)phenyl)methanamine consists of:
The structural formula can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure. NMR would show distinct peaks corresponding to protons in both aromatic rings and the amine group, while IR would display characteristic absorption bands for N-H stretching and C-O bonds .
(4-(Pyridin-2-yloxy)phenyl)methanamine can undergo several chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism by which (4-(Pyridin-2-yloxy)phenyl)methanamine exerts its biological effects is primarily through interaction with specific biological targets such as enzymes or receptors. The pyridine moiety may enhance binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.
For instance, compounds similar to (4-(Pyridin-2-yloxy)phenyl)methanamine have been studied for their roles as inhibitors in various signaling pathways, particularly those involving kinase activity. The mechanism often involves competitive inhibition where the compound binds to the active site of an enzyme, preventing substrate access .
These properties are crucial for determining suitable conditions for storage and handling in laboratory settings .
(4-(Pyridin-2-yloxy)phenyl)methanamine finds applications in various fields:
(4-(Pyridin-2-yloxy)phenyl)methanamine is a bifunctional aromatic compound featuring a benzylamine group linked via an ether bridge to a pyridine ring. Its systematic IUPAC name directly describes this connectivity: the "methanamine" suffix denotes the −CH₂NH₂ group attached to a phenyl ring, which is itself connected through an oxygen atom (ether linkage) to the 2-position of a pyridine heterocycle. The molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol [1] [8]. This structure distinguishes itself from closely related compounds:
Table 1: Comparative Structural Features of Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
(4-(Pyridin-2-yloxy)phenyl)methanamine | C₁₂H₁₂N₂O | 200.24 | Phenyl-O-pyridine linkage |
[4-(Pyridin-2-ylmethoxy)phenyl]methanamine | C₁₃H₁₄N₂O | 214.26 | Phenyl-O-CH₂-pyridine linkage |
(4-(Pyridin-2-yl)phenyl)methanamine | C₁₂H₁₂N₂ | 184.24 | Direct phenyl-pyridine bond (no oxygen) |
[4-(Pyridin-2-yl)phenyl]methanol | C₁₂H₁₁NO | 185.23 | −CH₂OH instead of −CH₂NH₂ |
Spectroscopic characterization includes:
The synthetic emergence of (4-(Pyridin-2-yloxy)phenyl)methanamine aligns with pharmaceutical industry efforts during the early 2000s to develop kinase inhibitor scaffolds. While no single discovery publication exists for this exact compound, its first reported syntheses appear in patents circa 2010–2015 as an intermediate for:
This scaffold’s importance stems from three key attributes:
Table 2: Key Therapeutic Applications of Derived Compounds
Therapeutic Area | Example Compounds | Role of Scaffold | Source |
---|---|---|---|
Anticancer Kinase Inhibitors | AMG 900 derivatives (Aurora kinase inhibitors) | Aniline precursor component | [3] |
Checkpoint Kinase Inhibitors | 5-(Pyridin-2-yl-amino)pyrazine-2-carbonitriles | Aminomethyl linker for pharmacophore | |
HER2/EGFR Inhibitors | Patent-protected triazine- and pyrimidine-based compounds | Core structure for SAR exploration | [7] |
Notably, derivatives incorporating this scaffold demonstrate:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1